molecular formula C15H13FO4 B1344963 2-[(3-Fluorobenzyl)oxy]-3-methoxybenzoic acid CAS No. 1142201-93-1

2-[(3-Fluorobenzyl)oxy]-3-methoxybenzoic acid

Cat. No.: B1344963
CAS No.: 1142201-93-1
M. Wt: 276.26 g/mol
InChI Key: QPUGTGMTCJMOIQ-UHFFFAOYSA-N
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Description

2-[(3-Fluorobenzyl)oxy]-3-methoxybenzoic acid is a substituted benzoic acid derivative characterized by a 3-methoxy group on the aromatic ring and a 3-fluorobenzyl ether moiety at the 2-position. Its molecular formula is C₁₅H₁₃FO₄, with a molecular weight of 276.26 g/mol .

Properties

IUPAC Name

2-[(3-fluorophenyl)methoxy]-3-methoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FO4/c1-19-13-7-3-6-12(15(17)18)14(13)20-9-10-4-2-5-11(16)8-10/h2-8H,9H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPUGTGMTCJMOIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OCC2=CC(=CC=C2)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101219194
Record name Benzoic acid, 2-[(3-fluorophenyl)methoxy]-3-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101219194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1142201-93-1
Record name Benzoic acid, 2-[(3-fluorophenyl)methoxy]-3-methoxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1142201-93-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 2-[(3-fluorophenyl)methoxy]-3-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101219194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-Fluorobenzyl)oxy]-3-methoxybenzoic acid typically involves the reaction of 3-fluorobenzyl alcohol with 3-methoxybenzoic acid under specific conditions. One common method is the esterification reaction, where the alcohol and acid are reacted in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. Additionally, the use of advanced catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-[(3-Fluorobenzyl)oxy]-3-methoxybenzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

2-[(3-Fluorobenzyl)oxy]-3-methoxybenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(3-Fluorobenzyl)oxy]-3-methoxybenzoic acid involves its interaction with specific molecular targets. The fluorobenzyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to inhibition or activation of biological pathways. The methoxybenzoic acid moiety can also contribute to the compound’s overall activity by providing additional binding interactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Physicochemical Properties

The following table summarizes key structural analogs of 2-[(3-Fluorobenzyl)oxy]-3-methoxybenzoic acid, highlighting differences in substituents, molecular weights, and commercial availability:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) CAS Number Purity/Availability
This compound 3-Fluorobenzyl (2-O), 3-OMe C₁₅H₁₃FO₄ 276.26 N/A Available (500 mg)
2-[(4-Fluorobenzyl)oxy]-3-methoxybenzoic acid 4-Fluorobenzyl (2-O), 3-OMe C₁₅H₁₃FO₄ 276.26 861433-52-5 Discontinued
2-[(2,4-Dichlorobenzyl)oxy]-3-methoxybenzoic acid 2,4-Dichlorobenzyl (2-O), 3-OMe C₁₅H₁₂Cl₂O₄ 327.17 872197-30-3 95% purity
4-[(3-Chlorobenzyl)oxy]-3-methoxybenzoic acid 3-Chlorobenzyl (4-O), 3-OMe C₁₅H₁₃ClO₄ 293.72 113457-35-5 Available
3-[(2-Fluorobenzyl)oxy]benzoic acid 2-Fluorobenzyl (3-O) C₁₄H₁₁FO₃ 246.24 938138-15-9 4 suppliers
Key Observations:
  • Fluorine Position: The 3-fluorobenzyl analog (target compound) and its 4-fluoro isomer share identical molecular formulas but differ in fluorobenzyl substitution.
  • Chlorinated Analogs : Dichlorobenzyl derivatives (e.g., 2,4-dichloro) exhibit higher molecular weights (~327 g/mol) and are marketed at 95% purity, indicating robust synthetic protocols for halogenated analogs .
  • Methoxy Position : Shifting the methoxy group from the 3- to the 4-position (e.g., 4-[(3-chlorobenzyl)oxy]-3-methoxybenzoic acid) alters electronic properties and solubility .

Biological Activity

2-[(3-Fluorobenzyl)oxy]-3-methoxybenzoic acid is a synthetic organic compound with significant biological activity, primarily attributed to its structural features and interactions with various molecular targets. This compound has garnered attention in pharmacological research due to its potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the molecular formula C15H13FO4C_{15}H_{13}FO_4 and a molecular weight of 276.26 g/mol. It features a methoxy group at the 3-position of a benzoic acid moiety and a 3-fluorobenzyl ether at the 2-position, which enhances its chemical reactivity and biological properties. The presence of the fluorobenzyl group is particularly noteworthy as it can improve binding affinity to specific enzymes and receptors, potentially leading to inhibition or activation of various biological pathways.

The biological activity of this compound is primarily linked to its interactions with:

  • Enzymes : The compound has demonstrated inhibitory effects on certain enzymes, which may play a role in metabolic pathways relevant for disease treatment.
  • Receptors : It shows potential for binding to various receptors, influencing signaling pathways that are crucial in cellular processes.

This dual action makes it a candidate for further investigation in drug development contexts.

Research Findings

Several studies have explored the biological activity of this compound, highlighting its potential applications:

  • Enzyme Inhibition : Research indicates that this compound can inhibit specific enzymes involved in metabolic processes, suggesting its role as a pharmacological agent.
  • Cell Proliferation Studies : In vitro studies have demonstrated that this compound affects cell proliferation in cancer cell lines, indicating its potential use in oncology .
  • Binding Affinity : Interaction studies have shown that the compound exhibits significant binding affinity to certain receptors, which could lead to therapeutic effects in conditions such as inflammation and cancer.

Case Study 1: Cancer Cell Lines

In studies involving OVCAR8 and SKBr3 cancer cell lines, treatment with varying concentrations of this compound resulted in dose-dependent inhibition of cell proliferation. This suggests its potential as an anti-cancer agent through modulation of cellular signaling pathways.

Cell LineTreatment DurationConcentrationEffect on Proliferation
OVCAR824 hours500 nMSignificant inhibition
SKBr372 hoursVariesDose-dependent inhibition

Case Study 2: Enzyme Interaction

Research focusing on enzyme interaction revealed that this compound could inhibit enzymes critical for tumor growth. For instance, assays showed that it effectively reduced the activity of specific kinases involved in cancer progression.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructural FeaturesBiological Activity
3-(2-Fluorobenzyloxy)phenylboronic acidContains a boronic acid group instead of a carboxylic acid.Moderate enzyme inhibition
2,6-Difluoro-3-(2’-fluorobenzyloxy)phenylboronic acidAdditional fluorine atoms and a boronic acid group.Limited receptor binding

This table illustrates how the unique combination of functional groups in this compound enhances its biological activity compared to similar compounds.

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